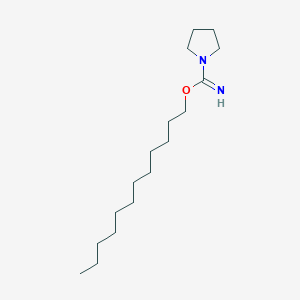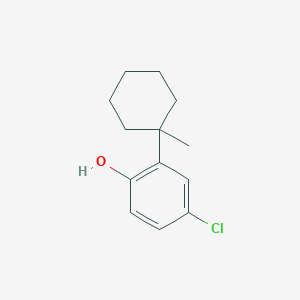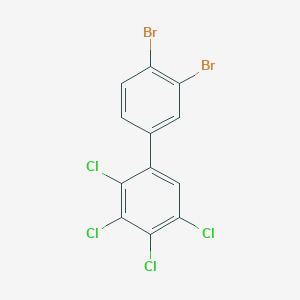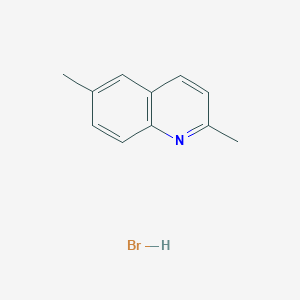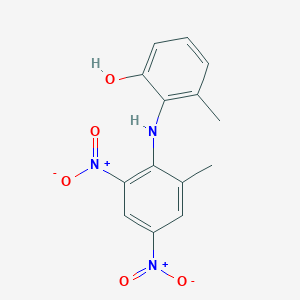
3-Methyl-2-(2-methyl-4,6-dinitroanilino)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-2-(2-methyl-4,6-dinitroanilino)phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a hydroxyl group (-OH) attached to a benzene ring, which is further substituted with methyl and dinitroanilino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(2-methyl-4,6-dinitroanilino)phenol typically involves multiple steps, starting from readily available precursors. One common route involves the nitration of 2-methylphenol (o-cresol) to introduce nitro groups at the 4 and 6 positions. This is followed by the reaction with 2-methyl-4,6-dinitroaniline under specific conditions to form the desired compound. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale nitration and subsequent reactions are carried out in specialized reactors with precise control over reaction parameters to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-(2-methyl-4,6-dinitroanilino)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The nitro groups can be reduced to amines under suitable conditions.
Substitution: Electrophilic aromatic substitution reactions can occur at positions ortho and para to the hydroxyl group
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or iron filings in acidic medium are used.
Substitution: Reagents like bromine (Br₂) and sulfuric acid (H₂SO₄) are used for bromination and sulfonation reactions, respectively
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of corresponding amines.
Substitution: Formation of halogenated or sulfonated derivatives
Scientific Research Applications
3-Methyl-2-(2-methyl-4,6-dinitroanilino)phenol has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Methyl-2-(2-methyl-4,6-dinitroanilino)phenol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the nitro groups can participate in redox reactions. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4,6-dinitrophenol: Similar structure but lacks the anilino group.
4-Methyl-2,6-dinitrophenol: Similar structure but with different substitution pattern.
2,4-Dinitrophenol: Lacks the methyl and anilino groups
Uniqueness
3-Methyl-2-(2-methyl-4,6-dinitroanilino)phenol is unique due to the presence of both methyl and dinitroanilino groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous .
Properties
CAS No. |
93431-79-9 |
|---|---|
Molecular Formula |
C14H13N3O5 |
Molecular Weight |
303.27 g/mol |
IUPAC Name |
3-methyl-2-(2-methyl-4,6-dinitroanilino)phenol |
InChI |
InChI=1S/C14H13N3O5/c1-8-4-3-5-12(18)14(8)15-13-9(2)6-10(16(19)20)7-11(13)17(21)22/h3-7,15,18H,1-2H3 |
InChI Key |
HXBUGVLTEZKRBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)O)NC2=C(C=C(C=C2C)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Cyclohexanone, 2,6-bis[(2,4-dimethoxyphenyl)methylene]-](/img/structure/B14356246.png)
![1-[(2-Bromophenyl)methoxy]-4-chloro-2-nitrobenzene](/img/structure/B14356249.png)
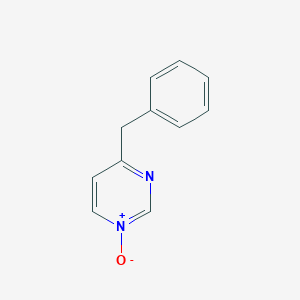

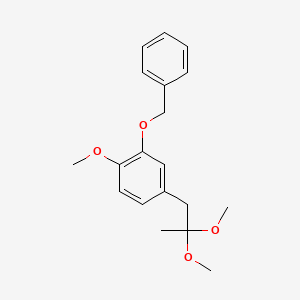
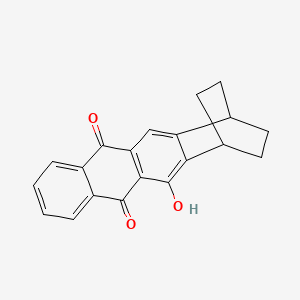
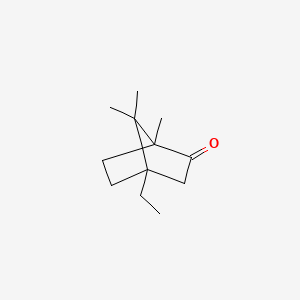
![5-[4-(Dimethylamino)phenyl]oxolane-2,3,4-trione](/img/structure/B14356282.png)

